molecular formula C15H12N2O3 B13865155 2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol

2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol

Cat. No.: B13865155
M. Wt: 268.27 g/mol
InChI Key: TXXDFPIBHNSZDW-UHFFFAOYSA-N
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Description

2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol is an organic compound that belongs to the class of hydroperoxides and pyrazoles This compound is characterized by the presence of a hydroperoxy group (-OOH) and a phenyl-substituted pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol typically involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones with hydrazine hydrate or phenylhydrazine . The reaction is carried out under controlled conditions to ensure the formation of the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The phenyl and pyrazole rings can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction can produce phenolic alcohols.

Scientific Research Applications

2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol involves its interaction with molecular targets and pathways. The hydroperoxy group can generate reactive oxygen species (ROS), which can interact with cellular components, leading to various biological effects. The phenyl-pyrazole moiety may also interact with specific enzymes or receptors, modulating their activity and resulting in therapeutic or biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol is unique due to the presence of the hydroperoxy group, which imparts distinct chemical reactivity and potential biological activities. This differentiates it from other pyrazole derivatives and makes it a valuable compound for various research applications.

Properties

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

2-hydroperoxy-3-(3-phenyl-1H-pyrazol-5-yl)phenol

InChI

InChI=1S/C15H12N2O3/c18-14-8-4-7-11(15(14)20-19)13-9-12(16-17-13)10-5-2-1-3-6-10/h1-9,18-19H,(H,16,17)

InChI Key

TXXDFPIBHNSZDW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2)C3=C(C(=CC=C3)O)OO

Origin of Product

United States

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